molecular formula C8H14SSi B091430 2-(Trimethylsilyl)-5-methylthiophene CAS No. 18387-92-3

2-(Trimethylsilyl)-5-methylthiophene

Cat. No.: B091430
CAS No.: 18387-92-3
M. Wt: 170.35 g/mol
InChI Key: LYPIKOKEIPRFIW-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-5-methylthiophene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-5-methylthiophene typically involves the introduction of a trimethylsilyl group to a thiophene derivative. One common method is the reaction of 5-methylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

5-Methylthiophene+Trimethylsilyl chlorideTriethylamineThis compound+Hydrochloric acid\text{5-Methylthiophene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} + \text{Hydrochloric acid} 5-Methylthiophene+Trimethylsilyl chlorideTriethylamine​this compound+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Trimethylsilyl)-5-methylthiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Pharmaceuticals: It is explored for its potential use in drug discovery and development.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-5-methylthiophene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during chemical reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)thiophene
  • 5-(Trimethylsilyl)thiophene
  • 2-(Trimethylsilyl)ethanol
  • Trimethylsilyl chloride

Uniqueness

2-(Trimethylsilyl)-5-methylthiophene is unique due to the presence of both a trimethylsilyl group and a methyl group on the thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

trimethyl-(5-methylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPIKOKEIPRFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375380
Record name 2-(Trimethylsilyl)-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18387-92-3
Record name 2-(Trimethylsilyl)-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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